molecular formula C21H16BrFN4OS B2661900 N-[(3-bromophenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide CAS No. 1298036-07-3

N-[(3-bromophenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B2661900
CAS No.: 1298036-07-3
M. Wt: 471.35
InChI Key: PCQNCABONRWAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted at position 3 with a 2-(4-fluorophenyl)-4-methylthiazole moiety and at position 5 with a carboxamide group linked to a 3-bromophenylmethyl chain.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrFN4OS/c1-12-19(29-21(25-12)14-5-7-16(23)8-6-14)17-10-18(27-26-17)20(28)24-11-13-3-2-4-15(22)9-13/h2-9,17-18,26-27H,10-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUKWTYQWQNWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)NCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3-bromophenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure features a pyrazole core substituted with a thiazole moiety and aromatic rings, which are known to contribute to various biological activities. The presence of halogen atoms (bromine and fluorine) is particularly noteworthy as they often enhance the pharmacological profile of organic compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:

  • IC50 Values : The compound's effectiveness can be correlated with its IC50 values against specific cancer cell lines. For example, related thiazole derivatives have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against tumor cells, indicating moderate to strong antiproliferative activity .

Table 1: Comparative Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µg/mL)Mechanism of Action
Compound 27A5491.61Tubulin polymerization inhibition
Compound 10Jurkat1.98Bcl-2 inhibition
N-(4-fluorophenyl)-2-methyl-5-oxo...VariousVariesAntitumor activity

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase.
  • Bcl-2 Inhibition : The compound may interact with Bcl-2 proteins, promoting apoptosis in cancer cells.
  • Hydrophobic Interactions : Molecular dynamics simulations suggest that hydrophobic interactions play a crucial role in binding efficacy to target proteins .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the phenyl and thiazole rings significantly affect biological activity:

  • Electron-Donating Groups : The presence of methyl groups on the aromatic rings enhances activity by increasing electron density, which improves binding affinity to target proteins .
  • Halogen Substitution : Bromine and fluorine substitutions are critical for enhancing lipophilicity and improving membrane permeability.

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Study on Thiazole Derivatives : Research demonstrated that thiazole derivatives with varied substitutions showed significant cytotoxicity against A549 lung cancer cells, with some derivatives outperforming standard chemotherapeutics like doxorubicin .
  • Molecular Dynamics Simulations : These simulations revealed that certain structural features allowed for better interaction with Bcl-2 protein compared to other derivatives, suggesting a pathway for targeted drug design .

Comparison with Similar Compounds

Core Heterocyclic Variations

A. Thiazole vs. Oxazole Derivatives

  • N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(4-fluorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide ():
    Replaces the thiazole with an oxazole, altering electronic properties (oxygen vs. sulfur). The 4-fluorophenyl and methyl groups mirror the main compound, but the oxazole’s reduced electron-withdrawing character may affect binding affinity .
  • 4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide ():
    Shares the thiazole-carboxamide scaffold but substitutes the pyrazole with a pyridinyl group. The trifluoromethylphenyl group enhances metabolic stability compared to bromophenyl .

B. Pyrazole vs. Triazole Derivatives

  • 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide ():
    Replaces thiazole with a triazole, introducing additional nitrogen atoms. The carbothioamide group (vs. carboxamide) may alter hydrogen-bonding capacity and pharmacokinetics .

Substituent Modifications

A. Halogenated Aromatic Groups

  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ():
    Uses chlorophenyl and dichlorophenyl groups instead of bromo/fluoro substituents. Increased chlorine content enhances lipophilicity but may reduce solubility .
  • 4-bromo-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide ():
    Introduces a nitro group on the pyrazole, which could increase reactivity or toxicity compared to the main compound’s methyl-thiazole .

B. Functional Group Variations

  • Razaxaban ():
    A pyrazole carboxamide with a trifluoromethyl group and benzisoxazole. Clinically developed as a factor Xa inhibitor, highlighting the pharmacological relevance of carboxamide-pyrazole scaffolds. The benzisoxazole replaces thiazole, demonstrating how heterocycle choice impacts target selectivity .

Structural and Pharmacokinetic Implications

Compound Core Structure Key Substituents Functional Group Evidence ID
Main Compound Pyrazole-Thiazole 3-Bromophenylmethyl, 4-Fluorophenyl Carboxamide -
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-... Oxazole 4-Fluorophenyl, Methyl Carboxamide
4-Methyl-2-(3-pyridinyl)-... Thiazole 3-Pyridinyl, Trifluoromethylphenyl Carboxamide
Razaxaban Pyrazole-Benzisoxazole Trifluoromethyl, Aminobenzisoxazole Carboxamide
4-bromo-N-(2,4-dimethylphenyl)-... Pyrazole Bromo, Nitro, Dimethylphenyl Carboxamide

Key Observations:

  • Thiazole vs. Oxazole: Thiazole’s sulfur atom may enhance π-stacking and metal coordination compared to oxazole .
  • Halogen Effects: Bromine’s larger atomic size (vs.
  • Functional Groups: Carboxamide’s hydrogen-bonding capacity is critical for target engagement, as seen in razaxaban’s success . Hydrazides () or carbamates () may offer metabolic resistance but reduce potency.

Q & A

Q. What are the recommended synthetic routes for N-[(3-bromophenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide?

The compound can be synthesized via multi-step reactions involving:

  • Step 1 : Formation of the thiazole core by cyclization of 4-fluorophenyl-substituted thioamides with α-bromoketones.
  • Step 2 : Pyrazole ring construction via 1,3-dipolar cycloaddition using hydrazine derivatives.
  • Step 3 : Carboxamide coupling via EDC/HOBt-mediated reactions between the pyrazole intermediate and 3-bromobenzylamine.
    A general procedure for analogous compounds involves using K₂CO₃ in DMF as a base for nucleophilic substitutions, ensuring regioselectivity .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Key characterization methods include:

  • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm, thiazole methyl at δ 2.4 ppm) .
  • X-ray crystallography : Resolve bond lengths and angles (e.g., thiazole C–S bond ~1.72 Å, pyrazole N–N bond ~1.34 Å) .
  • HRMS : Validate molecular formula (expected [M+H]⁺: C₂₂H₁₇BrFN₄OS requires 483.02).

Q. What preliminary biological assays are suitable for evaluating this compound?

  • In vitro kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Solubility assessment : Employ shake-flask methods in PBS (pH 7.4) to guide formulation for downstream studies.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Modify substituents : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target binding .
  • Explore regiochemistry : Compare 1H-pyrazole vs. 2H-pyrazole isomers via DFT calculations to identify energetically favorable configurations .
  • Bioisosteric replacement : Substitute the thiazole ring with 1,2,4-thiadiazole to improve metabolic stability .

Q. How should researchers address contradictory data in biological assays?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., A549, HepG2) to rule out cell-specific effects.
  • Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions .
  • Pharmacokinetic analysis : Measure plasma protein binding and hepatic microsomal stability to clarify discrepancies between in vitro and in vivo activity .

Q. What advanced techniques elucidate the compound’s binding mechanism?

  • Molecular docking : Model interactions with kinase ATP-binding pockets (e.g., PDB 3H6) using AutoDock Vina .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) for target proteins .
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution for conformational analysis .

Methodological Guidance Table

ObjectiveTechniqueKey ParametersReference
Synthesis optimizationMicrowave-assisted cyclization150°C, 20 min, DMF, 80% yield
Structural validationSingle-crystal XRDSpace group P2₁/c, Z = 4
Biological activity profilingHigh-content screening (HCS)10 µM, 48 h incubation, IC₅₀ ≤ 5 µM
Binding kineticsSPR (Biacore T200)KD = 12 nM, Rmax = 120 RU

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.